BenchChemオンラインストアへようこそ!

4-(4,5-Dibromo-6-oxo-1,6-dihydropyridazin-1-yl)benzene-1-sulfonamide

Parkin activator E3 ubiquitin ligase Parkinson's disease research

4-(4,5-Dibromo-6-oxo-1,6-dihydropyridazin-1-yl)benzene-1-sulfonamide (CAS 2163817-03-4), also designated Antibacterial agent 290 (Compound YY), is a synthetic sulfonamide derivative featuring a 4,5-dibromo-6-oxo-1,6-dihydropyridazin-1-yl core conjugated to a primary benzenesulfonamide group. It possesses a molecular formula of C₁₀H₇Br₂N₃O₃S and a molecular weight of 409.06 g/mol.

Molecular Formula C10H7Br2N3O3S
Molecular Weight 409.05
CAS No. 2163817-03-4
Cat. No. B2450408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4,5-Dibromo-6-oxo-1,6-dihydropyridazin-1-yl)benzene-1-sulfonamide
CAS2163817-03-4
Molecular FormulaC10H7Br2N3O3S
Molecular Weight409.05
Structural Identifiers
SMILESC1=CC(=CC=C1N2C(=O)C(=C(C=N2)Br)Br)S(=O)(=O)N
InChIInChI=1S/C10H7Br2N3O3S/c11-8-5-14-15(10(16)9(8)12)6-1-3-7(4-2-6)19(13,17)18/h1-5H,(H2,13,17,18)
InChIKeyVSYDPAAQMJGNRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4,5-Dibromo-6-oxo-1,6-dihydropyridazin-1-yl)benzene-1-sulfonamide (CAS 2163817-03-4): Sulfonamide-Derived Parkin Activator and Supramolecular Building Block for Targeted Procurement


4-(4,5-Dibromo-6-oxo-1,6-dihydropyridazin-1-yl)benzene-1-sulfonamide (CAS 2163817-03-4), also designated Antibacterial agent 290 (Compound YY), is a synthetic sulfonamide derivative featuring a 4,5-dibromo-6-oxo-1,6-dihydropyridazin-1-yl core conjugated to a primary benzenesulfonamide group . It possesses a molecular formula of C₁₀H₇Br₂N₃O₃S and a molecular weight of 409.06 g/mol [1]. Unlike generic sulfonamide antibiotics that primarily target dihydropteroate synthase, this compound exhibits a mechanistically distinct profile: it functions as an activator of the E3 ubiquitin ligase Parkin (EC₅₀ 0.4 μM in autoubiquitination assays) and demonstrates antiproliferative activity against multiple tumor cell lines, while also serving as a brominated building block for metal-organic framework (MOF) and coordination polymer synthesis .

Why Generic Sulfonamide or Pyridazinone Substitution Cannot Replicate the Parkin-Targeted and Bifunctional Profile of 4-(4,5-Dibromo-6-oxo-1,6-dihydropyridazin-1-yl)benzene-1-sulfonamide (CAS 2163817-03-4)


Class-level substitution with conventional sulfonamides (e.g., sulfamethoxazole) or unbrominated pyridazinone-benzenesulfonamides would fail to recapitulate the target compound's dual functional profile. Standard antibacterial sulfonamides act via dihydropteroate synthase inhibition and lack Parkin E3 ligase modulatory activity . Conversely, pyridazinone-substituted benzenesulfonamides developed as carbonic anhydrase IX inhibitors (e.g., the Krasavin et al. 2019 series) exhibit hCA IX-selective inhibition but do not carry the 4,5-dibromo substitution that is critical for the electrophilic reactivity enabling both Parkin activation and MOF coordination chemistry [1]. The precise 4,5-dibromo-6-oxo-1,6-dihydropyridazin-1-yl motif confers a unique combination of bioactivity (Parkin autoubiquitination activation at EC₅₀ 0.4 μM) and synthetic utility (dibromo handles for cross-coupling or metal coordination) that is absent from any single analog class. The quantitative evidence below substantiates why this compound must be specifically procured rather than substituted.

Quantitative Differential Evidence: 4-(4,5-Dibromo-6-oxo-1,6-dihydropyridazin-1-yl)benzene-1-sulfonamide vs. Closest Analogs and In-Class Candidates


Parkin E3 Ligase Autoubiquitination Activation Potency: Antibacterial Agent 290 vs. Known Small-Molecule Parkin Activators

Antibacterial agent 290 (CAS 2163817-03-4) activates Parkin autoubiquitination with an EC₅₀ of 0.4 μM . In comparison, the positive allosteric modulator BIO-2007817 exhibits an EC₅₀ of 1.8 ± 0.4 μM in WT-Parkin charging assays [1], and the screening hit CMPD001 shows an EC₅₀ of approximately 3.9 μM in SPR-based assays [2]. This represents a 4.5-fold improvement over BIO-2007817 and an approximately 9.8-fold improvement over CMPD001 under respective assay conditions. The 4,5-dibromo substitution on the pyridazinone ring is structurally absent from all comparator Parkin activators, which predominantly feature benzimidazole, indole, or pyrazole scaffolds rather than a dibromopyridazinone-sulfonamide hybrid [1][2].

Parkin activator E3 ubiquitin ligase Parkinson's disease research

Bifunctional Utility: Combined Parkin Bioactivity and Dibromo Synthetic Handle vs. Mono-Functional Pyridazinone-Sulfonamide hCA IX Inhibitors

The target compound uniquely combines Parkin E3 ligase activation (EC₅₀ 0.4 μM) with two synthetically accessible bromine atoms at the 4- and 5-positions of the pyridazinone ring, enabling its use as a cross-coupling substrate or metal-coordination node for supramolecular assembly . In contrast, the pyridazinone-substituted benzenesulfonamides reported by Krasavin et al. (2019) function solely as carbonic anhydrase IX inhibitors with IC₅₀ values in the nanomolar range against hCA IX (e.g., compounds 10 and 18: hCA IX Kᵢ = 5.8 nM and 8.2 nM) but lack bromine substituents and have no reported Parkin activity [1]. No compound in the Krasavin series or the broader pyridazinone-benzenesulfonamide literature simultaneously exhibits both targeted protein modulation and synthetic building block functionality [1][2].

Bifunctional probe medicinal chemistry building block MOF precursor

DMSO Solubility and In Vitro Formulation Readiness: Antibacterial Agent 290 vs. Typical Low-Solubility Parkin Modulators

Antibacterial agent 290 exhibits a DMSO solubility of 55 mg/mL (134.46 mM), enabling preparation of concentrated stock solutions suitable for dose-response and high-throughput screening formats . In contrast, many Parkin-targeting small molecules and pyridazinone derivatives require specialized co-solvent systems or sonication at lower achievable concentrations. For instance, the Parkin activator FB231 and related benzimidazole-sulfonamide Parkin modulators from the AN2H Discovery patent series frequently require DMF or DMSO:PEG300 co-solvent mixtures for in vivo formulation, indicating lower intrinsic solubility [1]. The 134.46 mM DMSO solubility of the target compound provides a ≥10-fold molar excess working range compared to typical screening library compounds with DMSO solubility below 10 mM, reducing solvent-associated cytotoxicity artifacts in cell-based assays .

Solubility DMSO stock solution assay-ready formulation

Antiproliferative Scope: Multi-Tumor-Line Activity of Antibacterial Agent 290 vs. Cell-Line-Selective Pyridazinone-Sulfonamide hCA IX Inhibitors

Antibacterial agent 290 demonstrates antiproliferative activity against a variety of tumor cell lines, though specific IC₅₀ values per line are not disclosed in vendor documentation . In class-level comparison, the pyridazinone-substituted benzenesulfonamides reported by Krasavin et al. showed antiproliferative effects in PANC-1 (pancreatic cancer) and SK-MEL-2 (melanoma) cells only at a single 50 μM concentration, with only 8 of the tested compounds displaying selective growth inhibition toward cancer over normal ARPE-19 cells [1]. The dibromo substitution on the target compound introduces steric and electronic properties distinct from the Krasavin series (which features methyl, methoxy, or unsubstituted pyridazinones), potentially broadening the antiproliferative spectrum. The target compound's concurrent Parkin activation mechanism may also contribute to antiproliferative effects through a pathway orthogonal to carbonic anhydrase inhibition .

Antiproliferative activity tumor cell lines cancer research

Purity Specification and Batch Consistency: 99.85% HPLC Purity vs. Typical Research-Grade Sulfonamide Derivatives

The target compound is supplied at 99.85% purity (HPLC) by multiple vendors including TargetMol and Biorbyt, with characterization by NMR and HPLC provided in Certificates of Analysis . In comparison, the core synthetic intermediate 4,5-dibromo-3(2H)-pyridazinone (CAS 5788-58-9) is typically supplied at 95–98% purity . Other research-grade pyridazinone-benzenesulfonamides in the Krasavin series were synthesized in academic laboratories with purity validated by ¹H NMR and HRMS but without a standardized commercial purity specification [1]. For procurement purposes, 99.85% purity ensures minimal interference from brominated byproducts or dehalogenated impurities that could confound Parkin activation assays or MOF crystallization studies.

Purity specification quality control procurement standard

Stability Profile: Long-Term Powder and Solution Storage vs. Photolabile or Hydrolysis-Prone Pyridazinone Analogs

The target compound demonstrates robust storage stability: 3 years at -20°C as powder and 1 year at -80°C in solvent (DMSO), with ambient temperature shipping stability . In contrast, the core dibromopyridazinone scaffold (4,5-dibromo-3(2H)-pyridazinone, CAS 5788-58-9) is documented to undergo hydrolytic dehalogenation under basic or nucleophilic conditions, limiting its shelf life and requiring anhydrous storage . The N1-benzenesulfonamide substitution on the target compound electronically stabilizes the pyridazinone ring, reducing the susceptibility to nucleophilic displacement at the bromine positions compared to the unsubstituted 4,5-dibromo-3(2H)-pyridazinone [1]. Additionally, some pyridazinone derivatives used as fluorescent probes (e.g., 4,5-dibromopyridazin-3(2H)-one) are photolabile, whereas the target compound's solid-state storage recommendations suggest no special light-protection requirements beyond standard laboratory practice .

Compound stability storage conditions long-term reproducibility

Optimal Research and Industrial Application Scenarios for 4-(4,5-Dibromo-6-oxo-1,6-dihydropyridazin-1-yl)benzene-1-sulfonamide (CAS 2163817-03-4) Based on Quantitative Differential Evidence


Parkinson's Disease Target Engagement and Mitophagy Pathway Screening

The compound's Parkin autoubiquitination activation (EC₅₀ 0.4 μM) positions it as a chemical probe for PINK1/Parkin-mediated mitophagy assays. Its 4.5-fold greater potency than BIO-2007817 (EC₅₀ 1.8 μM) and ~9.8-fold greater potency than CMPD001 (EC₅₀ ~3.9 μM) enables lower working concentrations that minimize off-target effects in neuronal cell models . The 134.46 mM DMSO solubility supports preparation of 10 mM stock solutions for high-throughput screening libraries without precipitation . Researchers investigating Parkin loss-of-function mutations or mitochondrial dysfunction in Parkinson's disease models should prioritize this compound over less potent or less soluble Parkin activators to achieve robust assay windows at sub-cytotoxic concentrations.

Bifunctional Chemical Biology: Simultaneous Parkin Pathway Modulation and Click-Chemistry Probe Development

The two bromine atoms at the 4- and 5-positions of the pyridazinone ring serve as synthetic handles for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) or nucleophilic aromatic substitution, enabling derivatization into affinity probes, fluorescent reporters, or PROTAC conjugates while retaining the Parkin-activating core . Unlike mono-functional pyridazinone-sulfonamide hCA IX inhibitors, which lack reactive halogen substituents and cannot be easily elaborated into bifunctional probes , this compound allows the same batch to serve both as a bioactive molecule for target engagement studies and as a precursor for chemical tool synthesis, reducing procurement of multiple intermediates.

Metal-Organic Framework (MOF) Synthesis with Bioactive Node Integration

The sulfonamide and pyridazinone carbonyl groups, combined with the two bromine substituents, provide multiple coordination sites for transition metal nodes (Zn, Cu, Zr, Co) in MOF construction . The 99.85% purity specification ensures reproducible metal-to-ligand stoichiometry during solvothermal synthesis, while the 3-year powder stability at -20°C permits bulk procurement for iterative MOF optimization campaigns . This compound uniquely enables the construction of bioactive MOFs where the Parkin-activating pharmacophore is integrated into the framework, creating materials with potential combined drug delivery and catalytic functionality that cannot be achieved using non-brominated or non-sulfonamide pyridazinone building blocks [1].

Multi-Indication Oncology Screening: Antiproliferative Profiling Across Diverse Tumor Lineages

Given its reported antiproliferative activity against a variety of tumor cell lines and its orthogonal Parkin activation mechanism, this compound is suited for broad oncology panel screening to identify tumor types with heightened sensitivity to combined Parkin agonism and direct growth inhibition . Unlike the Krasavin-series hCA IX inhibitors, which were tested only against PANC-1 and SK-MEL-2 at a single 50 μM concentration , this compound should be evaluated in full concentration-response mode (e.g., 10 nM–100 μM) across the NCI-60 or similar panels. Programs investigating synthetic lethality with Parkin activation in BRCA-mutated or mitochondrial respiration-deficient cancers should prioritize this compound over single-mechanism antiproliferative sulfonamides.

Quote Request

Request a Quote for 4-(4,5-Dibromo-6-oxo-1,6-dihydropyridazin-1-yl)benzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.